1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one
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Overview
Description
1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure and reactivity make it a subject of interest for researchers aiming to explore its properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one typically involves multiple steps, starting with the reaction of 4-chlorophenyl with appropriate reagents to introduce the dimethylamino and phenylsulfonyl groups. The reaction conditions often require precise control of temperature, pressure, and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also incorporate continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: The compound may be investigated for its pharmacological properties and potential as a drug candidate.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
When compared to similar compounds, 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one stands out due to its unique structure and reactivity. Similar compounds may include other phenylsulfonyl derivatives or compounds with similar functional groups. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties.
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanone
4-Chloroacetophenone
Other phenylsulfonyl derivatives
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-19(2)12-16(17(20)13-8-10-14(18)11-9-13)23(21,22)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKSHDTXDCWIIH-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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